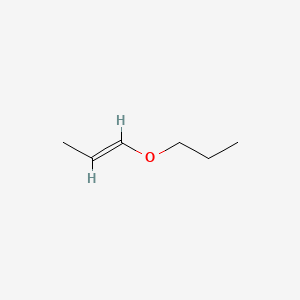

Ether,1-propenyl propyl

Description

The compound "Ether, 1-propenyl propyl" refers to an ether with a propyl group (C₃H₇) and a 1-propenyl group (CH₂=CHCH₂) connected via an oxygen atom. Instead, structurally similar compounds—such as ethyl 1-propenyl ether (C₂H₅-O-CH₂CH=CH₂) and methyl 1-propenyl ether (CH₃-O-CH₂CH=CH₂)—are well-documented . These ethers are characterized by their unsaturated propenyl moiety, which confers distinct reactivity compared to saturated ethers like diethyl ether. Ethyl 1-propenyl ether, for instance, exists as a mixture of cis- and trans-isomers and is utilized in organic synthesis, particularly in hydroformylation and hydrogenation reactions .

Properties

CAS No. |

21087-24-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

1-[(E)-prop-1-enoxy]propane |

InChI |

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |

InChI Key |

NTXOAYYHJHJLCN-HWKANZROSA-N |

Isomeric SMILES |

CCCO/C=C/C |

Canonical SMILES |

CCCOC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 1-propenyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For example, diethyl ether is produced by the dehydration of ethanol using sulfuric acid. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes .

Chemical Reactions Analysis

Types of Reactions

1-propenyl propyl ether undergoes various chemical reactions, including:

Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can lead to explosive decompositions.

Reduction: Ethers are generally resistant to reduction, but under certain conditions, they can be cleaved to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Strong acids such as HI and HBr are used to cleave ethers into alcohols and alkyl halides .

Major Products

Oxidation: Peroxides and other oxidized products.

Reduction: Alcohols.

Substitution: Alcohols and alkyl halides .

Scientific Research Applications

1-propenyl propyl ether has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals

Mechanism of Action

The mechanism of action of 1-propenyl propyl ether involves its interaction with various molecular targets and pathways:

Protonation: The ether oxygen can be protonated by strong acids, making it a good leaving group.

Comparison with Similar Compounds

Comparison with Other Ethers

Ethyl 1-propenyl ether and methyl 1-propenyl ether differ from saturated ethers (e.g., diethyl ether) in their reactivity due to the presence of a double bond. The propenyl group enables addition reactions (e.g., hydrogenation to form alcohols) and participation in cycloadditions, whereas saturated ethers primarily undergo cleavage reactions under acidic conditions .

Table 1: Properties of Propenyl Ethers vs. Saturated Ethers

Comparison with Disulfides

The term "1-propenyl propyl" is more commonly associated with 1-propenyl propyl disulfide (C₆H₁₂S₂), a sulfur-containing compound abundant in Allium species (e.g., onions) and Ferula resin. Unlike ethers, disulfides exhibit biological activities, including antimicrobial and antioxidant effects, due to their sulfur bonds .

Table 2: Ethers vs. Disulfides with Propenyl Groups

Structural Analogues in Medicinal Chemistry

- 1-(Methylthio)propyl 1-propenyl disulfide : Found in Ferula assa-foetida, this disulfide contributes to the plant’s antispasmodic and antimicrobial properties .

- Dipropyl trisulfide : A trisulfide analogue with stronger odor profiles, used in food flavoring .

Research Findings :

- Ethyl 1-propenyl ether is pivotal in catalytic hydroformylation, yielding aldehydes for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.